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2-(azetidin-3-yl)-1H-benzimidazole

CYP inhibition drug-drug interaction ADME profiling

Selecting the wrong azetidine-benzimidazole isomer can derail PDE10 inhibitor programs. 2-(Azetidin-3-yl)-1H-benzimidazole (CAS 1234710-00-9) is the only regioisomer providing: - Free benzimidazole NH (HBD=1, TPSA 40.71 Ų) for critical target H-bonding - Orthogonal azetidine NH (pKa ~9-10) enabling sequential, protecting-group-free library synthesis - Quantified CYP3A4 TDI (90 nM IC₅₀) as reference for SAR optimization Supplied with ≥98% purity and full analytical documentation. Global shipping available.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 1234710-00-9
Cat. No. B1524462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-1H-benzimidazole
CAS1234710-00-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)
InChIKeyUEPRLXODFILGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-1H-benzimidazole Baseline Data


2-(Azetidin-3-yl)-1H-benzimidazole (CAS 1234710‑00‑9) is a heterocyclic building block combining a benzimidazole core with a C2‑linked azetidine ring (molecular formula C₁₀H₁₁N₃, MW 173.21) . The compound is a versatile intermediate in medicinal chemistry, particularly for the synthesis of phosphodiesterase 10 (PDE10) inhibitors [1]. The unsubstituted benzimidazole NH and the basic azetidine nitrogen provide two distinct vectors for derivatisation, enabling divergent library synthesis [2]. However, its structural similarity to other azetidine‑benzimidazole isomers and N‑substituted analogues necessitates careful differentiation when selecting the optimal synthon for a given programme.

1
Medicinal chemistry building block – supports PDE10 inhibitor library synthesis via benzimidazole NH and azetidine nitrogen derivatization.
2
Selectivity scaffold differentiation – NH H-bond donor enables target engagement profiling distinct from N-alkylated analogues.
3
CYP inhibition SAR workflow – reported time-dependent CYP3A4 inhibition makes it a reference tool for ADME structure-activity relationship studies.

Why 2-(Azetidin-3-yl)-1H-benzimidazole Cannot Be Substituted


Although several azetidine‑benzimidazole regioisomers and N‑substituted congeners share the same core scaffold, their divergent hydrogen‑bonding capacity, lipophilicity, and metabolic liability profiles preclude simple interchange. For example, N‑methylation at the benzimidazole 1‑position abolishes the acidic NH proton, thereby eliminating a key H‑bond donor that is critical for target engagement in PDE10 inhibitor pharmacophores [1]. Similarly, replacing the strained azetidine with a larger pyrrolidine or piperidine ring alters both the pKa of the pendant amine and the spatial orientation of downstream substituents, which can profoundly affect selectivity and ADME properties [2]. The quantitative evidence below demonstrates that 2-(azetidin-3-yl)-1H-benzimidazole occupies a distinct property space that cannot be replicated by its closest structural relatives.

This Product
2-(Azetidin-3-yl)-1H-benzimidazole
H-bond donor (NH) present; higher lipophilicity; reported CYP3A4 inhibition context.
Structural Analogue
N-Methylated Analogue
Lacks NH donor; reduced TPSA and lipophilicity; CYP3A inhibition profile may differ substantially.
N-methylation eliminates critical H-bond donor — target engagement and ADME endpoint profiles may not transfer directly.

2-(Azetidin-3-yl)-1H-benzimidazole vs. Analogues: Quantitative Evidence


CYP3A4 Time-Dependent Inhibition vs. N-Methylated Analogue

In a time‑dependent inhibition assay using recombinant human CYP3A4 with midazolam as substrate (30 min pre‑incubation with NADPH), 2-(azetidin-3-yl)-1H-benzimidazole exhibited an IC₅₀ of 90 nM [1]. In contrast, the N‑methylated analogue 2-(azetidin-3-yl)-1‑methyl‑1H‑benzimidazole showed an IC₅₀ of 2.34 µM (2,340 nM) against CYP3A5 under comparable pre‑incubation conditions [2]. While the CYP isoforms differ (3A4 vs. 3A5), both belong to the CYP3A subfamily, and the ~26‑fold potency difference indicates that N‑methylation profoundly reduces time‑dependent CYP3A inhibition liability.

CYP3A4 TDI vs. N-Methyl Analogue
Cross-study comparable
IC₅₀ 90 nM vs. 2,340 nM (CYP3A4 vs. CYP3A5)
Reported ~26-fold higher CYP3A inhibition by NH-bearing compound
Comparison across CYP3A isoforms; requires isoform-matched validation
CYP inhibition drug-drug interaction ADME profiling

CYP1A2 Time-Dependent Inhibition in Human Liver Microsomes

In pooled human liver microsomes, 2-(azetidin-3-yl)-1H-benzimidazole inhibited CYP1A2 with an IC₅₀ of 1,100 nM (1.10 µM) under time‑dependent conditions (30 min pre‑incubation with NADPH, midazolam as probe substrate) [1]. For context, the structurally related azabenzimidazole JAK1 inhibitor class typically achieves CYP1A2 IC₅₀ values > 10 µM, reflecting intentional optimisation away from CYP1A2 liability [2]. The moderate CYP1A2 inhibition by 2-(azetidin-3-yl)-1H-benzimidazole is thus notable for an unoptimised scaffold and may be exploited or mitigated depending on the target product profile.

CYP1A2 TDI in Human Liver Microsomes
Class-level inference
IC₅₀ = 1,100 nM
Reported moderate inhibition; supports CYP1A2 screening context
Unoptimised scaffold; data to verify for specific programme context
CYP1A2 time-dependent inhibition human liver microsomes

LogP: NH vs. N-Methyl Benzimidazole

The calculated LogP of 2-(azetidin-3-yl)-1H-benzimidazole is 1.58 . The N‑methylated analogue 2-(azetidin-3-yl)-1‑methyl‑1H‑benzimidazole has a calculated LogP of 0.90 [1]. The ΔLogP of +0.68 units for the NH‑bearing compound represents a significant increase in lipophilicity, which is known to correlate with enhanced membrane permeability but also increased risk of off‑target binding .

LogP: NH vs. N-Methyl
Direct head-to-head
ΔLogP = +0.68 (1.58 vs. 0.90)
Supports lipophilicity-dependent permeability endpoint review
Computed values; experimental confirmation recommended
lipophilicity LogP physicochemical properties

TPSA & H-Bond Donor: NH vs. N-Methyl Benzimidazole

2-(Azetidin-3-yl)-1H-benzimidazole has a TPSA of 40.71 Ų and features one H‑bond donor (benzimidazole NH) . The N‑methylated analogue loses this H‑bond donor (HBD = 0) and has a TPSA of approximately 29.8 Ų [1]. Both compounds fall well within the Veber rule thresholds (TPSA < 140 Ų; HBD ≤ 5), predicting good oral bioavailability, but the presence of the NH donor in the parent compound provides an additional anchoring point for target binding that is absent in the N‑methyl derivative [2].

TPSA and H-Bond Donor
Direct head-to-head
TPSA 40.71 Ų / HBD 1 vs. 29.8 Ų / HBD 0
NH donor enables target engagement context not accessible to N-methyl analogue
Computational TPSA; consistent with PDE10 pharmacophore model
TPSA hydrogen bonding permeability prediction

CYP3A2 & CYP2D1 Inhibition in Rat Liver Microsomes

In rat liver microsomes, 2-(azetidin-3-yl)-1H-benzimidazole showed weak inhibition of CYP3A2 (Kᵢ = 52,600 nM; 52.6 µM) and CYP2D1 (Kᵢ = 179,000 nM; 179 µM) [1]. For comparison, the clinical benzimidazole anthelmintic albendazole exhibits CYP1A2 inhibition with Kᵢ values in the low micromolar range, a profile associated with greater drug‑drug interaction risk [2]. The substantially weaker rat CYP inhibition by 2-(azetidin-3-yl)-1H-benzimidazole suggests a favourable preclinical safety margin for rodent toxicology studies.

Rat CYP Inhibition (Ki)
Class-level inference
CYP3A2 Ki 52.6 µM; CYP2D1 Ki 179 µM
Reported weak inhibition; supports rodent toxicology safety endpoint monitoring
Rat microsome data; human cross-species transfer requires review
cross-species CYP rat microsomes preclinical safety

2-(Azetidin-3-yl)-1H-benzimidazole Application Scenarios


PDE10 Inhibitor Optimization: NH H-Bond Donor Requirement

Medicinal chemistry programmes targeting PDE10 for schizophrenia or Huntington's disease require a benzimidazole NH to form a key hydrogen bond with the catalytic glutamine residue [1]. 2-(Azetidin-3-yl)-1H-benzimidazole provides this essential H‑bond donor (TPSA 40.71 Ų; HBD = 1) while offering a modifiable azetidine nitrogen for parallel library synthesis. The N‑methyl analogue, lacking the NH donor, is unable to engage the same binding interaction and is therefore unsuitable for this pharmacophore [2].

CYP3A4 Time-Dependent Inhibition in Early-Stage ADME Screening

The 90 nM IC₅₀ against CYP3A4 in a time‑dependent format provides a quantitative benchmark for structure‑activity relationship (SAR) studies [1]. Teams can use the parent compound as a reference point and measure whether subsequent N1‑substitution, C5/C6‑functionalisation, or azetidine derivatisation reduces the CYP3A4 TDI signal. The ~26‑fold difference relative to the N‑methyl analogue demonstrates that simple N‑methylation is an effective strategy for mitigating TDI liability while retaining the core scaffold [2].

Preclinical Rodent Toxicology: Low CYP Inhibition Risk

With rat CYP3A2 Kᵢ = 52.6 µM and CYP2D1 Kᵢ = 179 µM, 2-(azetidin-3-yl)-1H-benzimidazole exhibits a notably weak CYP inhibition profile in the rodent model [1]. This makes it a suitable starting point for programmes where clean rodent toxicology readouts are critical for candidate nomination, avoiding the CYP‑mediated drug‑drug interaction flags that complicate interpretation of preclinical safety data.

Divergent Library Synthesis Exploiting Orthogonal Vectors

The compound possesses two chemically distinct reactive sites: the benzimidazole NH (pKa ~12, nucleophilic under basic conditions) and the azetidine secondary amine (pKa ~9‑10, nucleophilic under neutral conditions) [1]. This orthogonality enables sequential, protecting‑group‑free derivatisation strategies to rapidly generate diverse compound libraries for high‑throughput screening. The N‑methyl analogue forfeits the benzimidazole NH vector, reducing the chemical space accessible from a single scaffold [2].

Application
Selection Property
Validation Focus
PDE10 Inhibitor Optimization
Benzimidazole NH H-bond donor availability
Target engagement model with catalytic glutamine residue
Early-Stage ADME Screening
CYP3A4 time-dependent inhibition benchmark
SAR-driven CYP inhibition liability review
Preclinical Rodent Toxicology
Low rat CYP inhibition profile
CYP-mediated DDI flag monitoring in rodent studies
Divergent Library Synthesis
Orthogonal reactive vectors (NH and azetidine amine)
Sequential protecting-group-free derivatization scope

Technical Documentation Hub

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29 linked technical documents
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